molecular formula C21H30FN3O B4638766 N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B4638766
M. Wt: 359.5 g/mol
InChI Key: PMULKJMFGRNJPE-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexene ring, a fluorophenyl group, and a piperazine moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Alkyl halides, acyl halides, and nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of substituted derivatives with varying functional groups

Scientific Research Applications

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide stands out due to its unique combination of a cyclohexene ring, a fluorophenyl group, and a piperazine moiety. This structural diversity allows it to interact with a wide range of molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O/c22-20-8-4-7-19(15-20)16-24-11-13-25(14-12-24)17-21(26)23-10-9-18-5-2-1-3-6-18/h4-5,7-8,15H,1-3,6,9-14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMULKJMFGRNJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

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